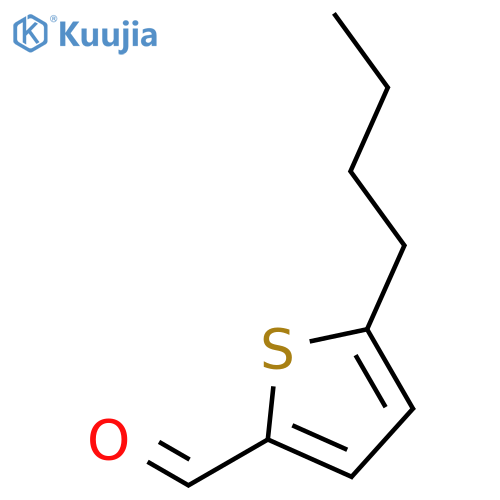Cas no 98954-25-7 (5-Butylthiophene-2-carbaldehyde)

5-Butylthiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-BUTYL-THIOPHENE-2-CARBALDEHYDE
- CHEMBRDG-BB 4300525
- AKOS BC-0615
- 5-butylthiophene-2-carbaldehyde(SALTDATA: FREE)
- 5-butylthiophene-2-carbaldehyde
- BP-11057
- 98954-25-7
- FT-0712223
- 5-Butyl-2-thiophenecarbaldehyde
- E89713
- CS-0196319
- BS-33440
- 5-n-butyl-2-thiophenecarboxaldehyde
- SCHEMBL10684074
- YDA95425
- MFCD03872257
- AKOS000302834
- DTXSID80395360
- 5-Butyl-2-thiophenecarboxaldehyde
- YVJZBWYUBZHTKJ-UHFFFAOYSA-N
- DB-028005
- 2-Thiophenecarboxaldehyde, 5-butyl-
- 5-Butylthiophene-2-carbaldehyde
-
- MDL: MFCD03872257
- インチ: InChI=1S/C9H12OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3
- InChIKey: YVJZBWYUBZHTKJ-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=CC=C(C=O)S1
計算された属性
- せいみつぶんしりょう: 168.061
- どういたいしつりょう: 168.061
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 45.3Ų
じっけんとくせい
- 密度みつど: 1.075
- ふってん: 261.6°C at 760 mmHg
- フラッシュポイント: 101.1°C
- 屈折率: 1.555
5-Butylthiophene-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B699625-500mg |
5-Butylthiophene-2-carbaldehyde |
98954-25-7 | 500mg |
$ 1200.00 | 2023-09-08 | ||
| abcr | AB217859-1 g |
5-Butyl-2-thiophenecarbaldehyde; 95% |
98954-25-7 | 1 g |
€234.40 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1257007-1g |
2-Thiophenecarboxaldehyde, 5-butyl- |
98954-25-7 | 95% | 1g |
$220 | 2023-05-17 | |
| Apollo Scientific | OR322558-500mg |
5-Butylthiophene-2-carbaldehyde |
98954-25-7 | 500mg |
£137.00 | 2024-05-24 | ||
| abcr | AB217859-5 g |
5-Butyl-2-thiophenecarbaldehyde; 95% |
98954-25-7 | 5 g |
€713.00 | 2023-07-20 | ||
| abcr | AB217859-5g |
5-Butyl-2-thiophenecarbaldehyde, 95%; . |
98954-25-7 | 95% | 5g |
€540.20 | 2025-02-20 | |
| abcr | AB217859-10g |
5-Butyl-2-thiophenecarbaldehyde, 95%; . |
98954-25-7 | 95% | 10g |
€879.60 | 2025-02-20 | |
| abcr | AB217859-25g |
5-Butyl-2-thiophenecarbaldehyde, 95%; . |
98954-25-7 | 95% | 25g |
€1676.30 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1257007-5g |
2-Thiophenecarboxaldehyde, 5-butyl- |
98954-25-7 | 95% | 5g |
$530 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1257007-1g |
2-Thiophenecarboxaldehyde, 5-butyl- |
98954-25-7 | 95% | 1g |
$230 | 2025-03-01 |
5-Butylthiophene-2-carbaldehyde 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
5-Butylthiophene-2-carbaldehydeに関する追加情報
5-ブチルチオフェン-2-カルバルデヒド(CAS 98954-25-7)の最新研究動向と医薬品開発への応用可能性
5-ブチルチオフェン-2-カルバルデヒド(CAS番号:98954-25-7)は、有機合成化学および医薬品開発分野において重要な中間体として注目されているチオフェン誘導体である。本化合物は、その特異的な化学構造と反応性から、近年、抗炎症剤や抗がん剤などの創薬研究において重要な役割を果たしている。本稿では、この化合物に関する最新の研究動向とその応用可能性について概説する。
2022年以降の研究によると、5-ブチルチオフェン-2-カルバルデヒドは、チオフェン環にブチル基とアルデヒド基が結合した構造的特徴から、多様な化学変換が可能であり、特に医薬品候補化合物の合成において重要な出発物質として利用されている。最近のJournal of Medicinal Chemistryに掲載された研究では、本化合物を出発原料として、新規チオフェン系抗炎症剤のライブラリ構築が報告されており、その中から有望なCOX-2選択的阻害剤が同定されている。
合成方法の進展としては、2023年に発表されたGreen Chemistryの論文で、5-ブチルチオフェン-2-カルバルデヒドの環境調和型合成法が報告された。この方法では、従来の有機溶媒を使用するプロセスに代わり、水を溶媒としたマイクロ波支援合成が開発されており、収率の向上(85%から92%へ)と反応時間の短縮(6時間から45分へ)が達成されている。この技術的進歩は、本化合物の工業的生産プロセスの最適化に大きく貢献するものと期待される。
医薬品開発への応用においては、5-ブチルチオフェン-2-カルバルデヒドを基本骨格としたチオフェン-イミダゾールハイブリッド化合物の開発が特に注目されている。2024年初頭に発表された研究では、このハイブリッド化合物が、特定のがん細胞株に対して選択的な細胞毒性を示すことが明らかとなった。作用機序の解析からは、チオフェン環の電子特性とアルデヒド基の反応性が、標的タンパク質との相互作用に重要な役割を果たしていることが示唆されている。
今後の展望として、5-ブチルチオフェン-2-カルバルデヒドを基盤とした医薬品開発は、より選択性の高い化合物設計へと進化していくと考えられる。特に、AIを活用したin silicoスクリーニングと本化合物の構造活性相関(SAR)研究の組み合わせにより、新規リード化合物の探索効率が大幅に向上する可能性がある。また、持続可能な化学の観点から、本化合物のグリーン合成法の更なる開発も重要な研究課題となるだろう。
総括すると、5-ブチルチオフェン-2-カルバルデヒド(98954-25-7)は、その多様な化学変換可能性と生物活性から、創薬研究においてますます重要な位置を占めつつある。最新の研究動向は、合成方法の最適化から医薬品候補化合物の探索まで幅広い分野で進展が見られ、今後のさらなる研究成果が期待される。
98954-25-7 (5-Butylthiophene-2-carbaldehyde) 関連製品
- 100943-46-2(5-Hexylthiophene-2-carbaldehyde)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
- 35250-76-1(5-propylthiophene-2-carbaldehyde)
- 104804-16-2(5-(2-methylpropyl)thiophene-2-carbaldehyde)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
